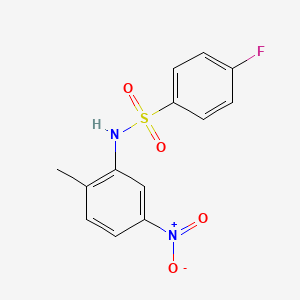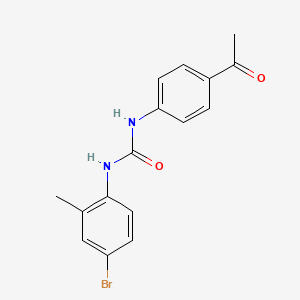
N-(4-acetylphenyl)-N'-(4-bromo-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea: is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The acetyl group on one aromatic ring and the bromo and methyl groups on the other contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea typically involves the reaction of 4-acetylaniline with 4-bromo-2-methylaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the urea functional group.
Substitution: The aromatic rings in N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding.
Medicine: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific diseases. Its unique structure allows for the exploration of novel therapeutic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings.
作用機序
The mechanism of action of N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and bromo groups play a crucial role in binding to these targets, leading to the modulation of their activity. The compound may inhibit enzyme activity or block receptor signaling pathways, resulting in various biological effects.
類似化合物との比較
- N-(4-acetylphenyl)-N’-(4-chloro-2-methylphenyl)urea
- N-(4-acetylphenyl)-N’-(4-fluoro-2-methylphenyl)urea
- N-(4-acetylphenyl)-N’-(4-iodo-2-methylphenyl)urea
Comparison: N-(4-acetylphenyl)-N’-(4-bromo-2-methylphenyl)urea is unique due to the presence of the bromo group, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. The bromo group is larger and more polarizable, which can influence the compound’s reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for exploring specific chemical and biological interactions.
特性
IUPAC Name |
1-(4-acetylphenyl)-3-(4-bromo-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-9-13(17)5-8-15(10)19-16(21)18-14-6-3-12(4-7-14)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAJRWDEKINGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
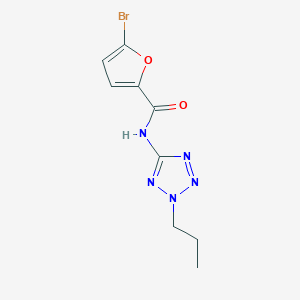

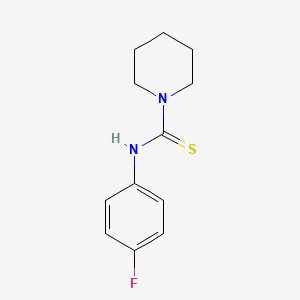
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-{4-[(PENTAN-3-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5807360.png)
![N-(2,6-DIMETHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5807365.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5807372.png)
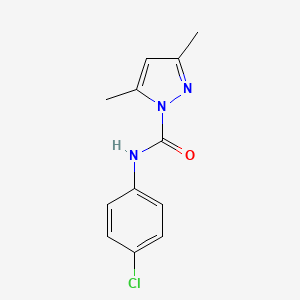
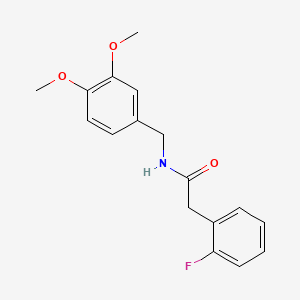
![[2-(3-Nitrophenyl)-2-oxoethyl] 2-(2-methylphenoxy)acetate](/img/structure/B5807396.png)


